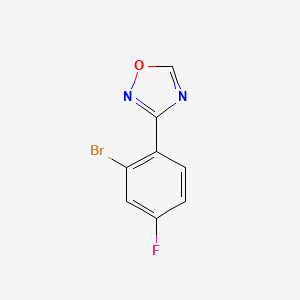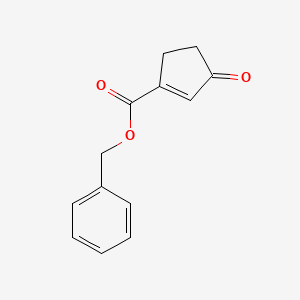![molecular formula C18H20O2 B12439249 1-[4-(3-Tert-butyl-phenoxy)-phenyl]-ethanone CAS No. 70945-85-6](/img/structure/B12439249.png)
1-[4-(3-Tert-butyl-phenoxy)-phenyl]-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(3-Tert-butyl-phenoxy)-phenyl]-ethanone is an organic compound characterized by its unique structure, which includes a tert-butyl group attached to a phenoxy ring
Métodos De Preparación
The synthesis of 1-[4-(3-Tert-butyl-phenoxy)-phenyl]-ethanone typically involves several steps. One common method includes the iodination of 2-tert-butylaniline, followed by acetyl protection, coupling reaction, and deacetylation . Industrial production methods may vary, but they generally involve similar steps with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-[4-(3-Tert-butyl-phenoxy)-phenyl]-ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Aplicaciones Científicas De Investigación
1-[4-(3-Tert-butyl-phenoxy)-phenyl]-ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various polymers and other organic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-[4-(3-Tert-butyl-phenoxy)-phenyl]-ethanone involves its interaction with specific molecular targets. The compound’s phenoxy and tert-butyl groups play a crucial role in its reactivity and interaction with other molecules. These interactions can affect various pathways, including those involved in oxidative stress and cellular signaling .
Comparación Con Compuestos Similares
1-[4-(3-Tert-butyl-phenoxy)-phenyl]-ethanone can be compared with other similar compounds, such as:
4-tert-Butylphenol: This compound is used in the production of epoxy resins and polycarbonate.
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties, it is used in various industrial applications. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Propiedades
Número CAS |
70945-85-6 |
|---|---|
Fórmula molecular |
C18H20O2 |
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
1-[4-(3-tert-butylphenoxy)phenyl]ethanone |
InChI |
InChI=1S/C18H20O2/c1-13(19)14-8-10-16(11-9-14)20-17-7-5-6-15(12-17)18(2,3)4/h5-12H,1-4H3 |
Clave InChI |
XLOXOUANFBRNPV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine](/img/structure/B12439211.png)
![4-[(2,2-Dimethylpropyl)amino]-3-methylphenol](/img/structure/B12439212.png)
![2-chloro-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B12439218.png)



![Sodium (6R,7R)-7-[(2S)-2-hydroxy-2-phenylacetamido]-3-{[(1-methyl-1,2,3,4-tetrazol-5-YL)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12439241.png)


